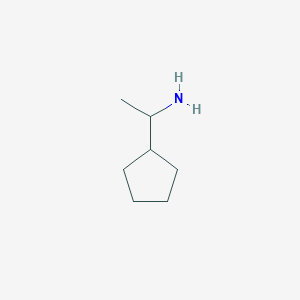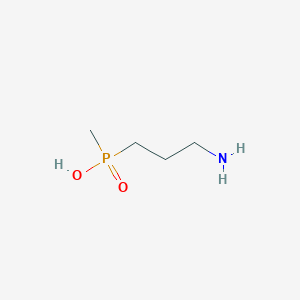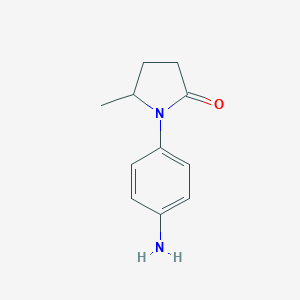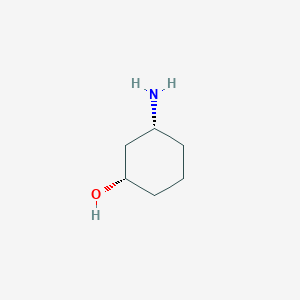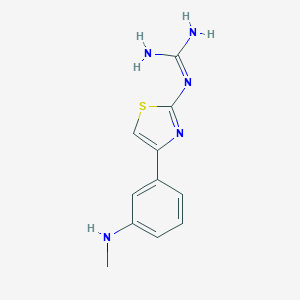
2-Guanidino-4-(3-methylamino-phenyl)-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Guanidino-4-(3-methylamino-phenyl)-thiazole, also known as GMCT, is a synthetic compound that has been widely studied for its potential applications in the field of biomedical research. This molecule belongs to the family of guanidine derivatives, which are known to exhibit a wide range of biological activities.
作用機序
The exact mechanism of action of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in the degradation of extracellular matrix proteins. By inhibiting the activity of MMPs, 2-Guanidino-4-(3-methylamino-phenyl)-thiazole may prevent the spread of cancer cells and reduce tumor growth.
生化学的および生理学的効果
2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This suggests that 2-Guanidino-4-(3-methylamino-phenyl)-thiazole may have a protective effect against oxidative stress, which is known to play a role in the development of many diseases, including cancer and neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is its relatively low toxicity, which makes it a safe compound to use in laboratory experiments. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on 2-Guanidino-4-(3-methylamino-phenyl)-thiazole. One area of interest is the development of new cancer therapies based on 2-Guanidino-4-(3-methylamino-phenyl)-thiazole. Researchers are also interested in exploring the neuroprotective effects of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole and its potential use in the treatment of neurodegenerative diseases. Another area of interest is the development of new synthetic methods for 2-Guanidino-4-(3-methylamino-phenyl)-thiazole that may improve its solubility and other properties. Overall, 2-Guanidino-4-(3-methylamino-phenyl)-thiazole is a promising compound that has the potential to make a significant contribution to the field of biomedical research.
合成法
The synthesis of 2-Guanidino-4-(3-methylamino-phenyl)-thiazole involves the reaction of 3-methyl-4-nitroaniline with thiourea in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then reduced to the corresponding amine using a reducing agent such as sodium dithionite. The amine is then reacted with guanidine hydrochloride in the presence of a base such as sodium hydroxide to yield 2-Guanidino-4-(3-methylamino-phenyl)-thiazole. The purity of the final product can be improved by recrystallization using a suitable solvent.
科学的研究の応用
2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been extensively studied for its potential applications in the field of biomedical research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-Guanidino-4-(3-methylamino-phenyl)-thiazole has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
CAS番号 |
88541-11-1 |
|---|---|
製品名 |
2-Guanidino-4-(3-methylamino-phenyl)-thiazole |
分子式 |
C11H13N5S |
分子量 |
247.32 g/mol |
IUPAC名 |
2-[4-[3-(methylamino)phenyl]-1,3-thiazol-2-yl]guanidine |
InChI |
InChI=1S/C11H13N5S/c1-14-8-4-2-3-7(5-8)9-6-17-11(15-9)16-10(12)13/h2-6,14H,1H3,(H4,12,13,15,16) |
InChIキー |
FWRFJIGHPFOHHO-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
正規SMILES |
CNC1=CC=CC(=C1)C2=CSC(=N2)N=C(N)N |
同義語 |
[4-[3-(Methylamino)phenyl]-2-thiazolyl]guanidine; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(6-{[(1s)-1-(Hydroxymethyl)-2-Methylpropyl]amino}imidazo[1,2-B]pyridazin-3-Yl)benzonitrile](/img/structure/B109614.png)
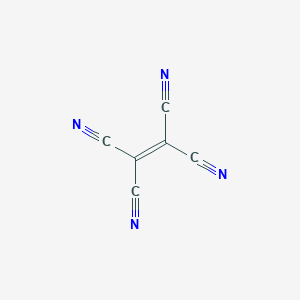
![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)
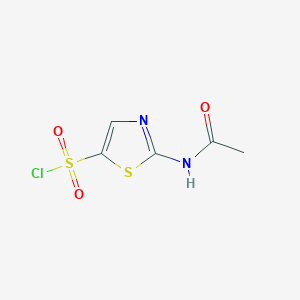
![6-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B109649.png)
![N-ethyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B109652.png)
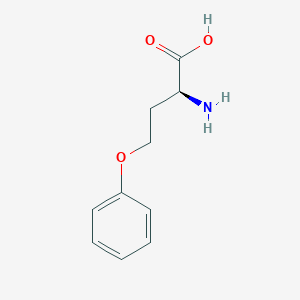
![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)
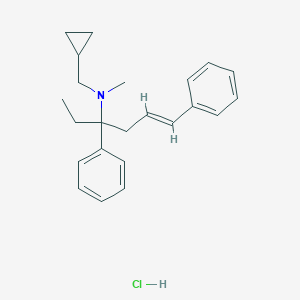
![1H-Benzo[cd]indole-2-thione](/img/structure/B109661.png)
